

Application Notes and Protocols for Slu-PP-915

Co-transfection Assay

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Compound of Interest

Compound Name: *Slu-PP-915*

Cat. No.: *B12392758*

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Introduction

Slu-PP-915 is a potent, synthetic pan-agonist of the Estrogen-Related Receptors (ERRs), a family of orphan nuclear receptors comprising three isoforms: ERR α , ERR β , and ERR γ .^{[1][2][3]} These receptors are key regulators of cellular energy metabolism, mitochondrial biogenesis, and function.^{[1][2][4]} **Slu-PP-915** has demonstrated potential in preclinical models for enhancing aerobic exercise capacity and ameliorating heart failure by activating a broad spectrum of metabolic genes.^{[4][5]} This document provides detailed protocols for a co-transfection assay to characterize the activity of **Slu-PP-915** on ERR isoforms, a critical tool for researchers investigating its mechanism of action and therapeutic potential.

Mechanism of Action

Slu-PP-915 functions by binding to the ligand-binding domain of ERR α , ERR β , and ERR γ , thereby recruiting co-activator proteins, such as PGC-1 α , to stimulate the transcription of target genes.^[2] These target genes are centrally involved in metabolic processes, including fatty acid oxidation, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation.^{[4][6]} The activation of these pathways underlies the compound's ability to mimic the effects of exercise and improve metabolic function.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of **Slu-PP-915** and its impact on the expression of key ERR target genes.

Table 1: In Vitro Agonist Activity of **Slu-PP-915** on ERR Isoforms

Isoform	EC50 (nM)	Cell Line	Assay Type	Reference
ERR α	~400 - 414	HEK293T	Co-transfection Luciferase Assay	[3] [7]
ERR β	~435	HEK293T	Co-transfection Luciferase Assay	[3]
ERR γ	~378 - 400	HEK293T	Co-transfection Luciferase Assay	[3] [7]

Table 2: **Slu-PP-915**-Mediated Upregulation of ERR Target Genes in C2C12 Myoblasts

Target Gene	Concentration (μM)	Incubation Time (hours)	Effect	Reference
PGC1α	5	48 or 72	Increased expression	[7]
PDK4	5	48 or 72	Increased expression	[7]
LDHA	5	Not Specified	Increased expression	[3]
TFEB	5	3 (gene), 72 (protein)	Increased expression	[7]
p62	5	48 or 72	Increased expression	[7]
CTSD	5	48 or 72	Increased expression	[7]
LAMP1	5	48 or 72	Increased expression	[7]
LAMP2	5	48 or 72	Increased expression	[7]
MCOLN1	5	48 or 72	Increased expression	[7]

Experimental Protocols

Slu-PP-915 Co-transfection Assay for ERR Activity

This protocol describes a luciferase reporter assay to quantify the agonist activity of **Slu-PP-915** on a specific ERR isoform (e.g., ERRγ) in HEK293T cells.

Materials:

- HEK293T cells
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

- Opti-MEM I Reduced Serum Medium
- Lipofectamine 2000 or a similar transfection reagent
- Expression plasmid for full-length human ERR γ (or ERR α /ERR β)
- Luciferase reporter plasmid containing an ERR Response Element (ERRE) upstream of a minimal promoter (e.g., pGL3-ERRE-Luc)
- Control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase)

- **Slu-PP-915**

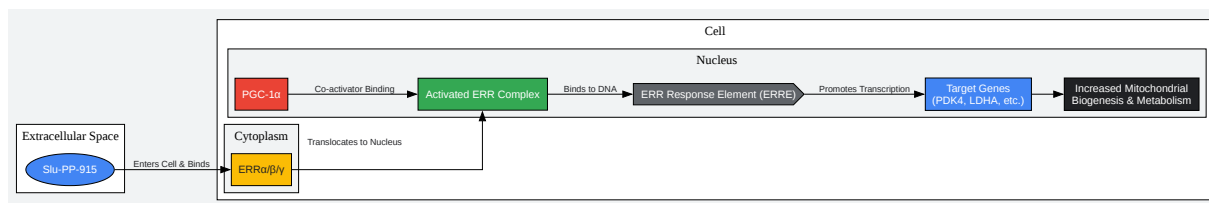
- DMSO (vehicle control)
- 96-well white, clear-bottom tissue culture plates
- Dual-luciferase reporter assay system
- Luminometer

Procedure:

- Cell Seeding:
 - One day prior to transfection, seed HEK293T cells in a 96-well plate at a density of 2×10^4 cells per well in 100 μ L of DMEM with 10% FBS.
 - Incubate at 37°C in a 5% CO₂ incubator until cells are 70-80% confluent.
- Transfection:
 - For each well, prepare the transfection complexes in Opti-MEM.
 - In tube A, dilute the plasmids:
 - 50 ng ERR γ expression plasmid
 - 100 ng ERRE-luciferase reporter plasmid

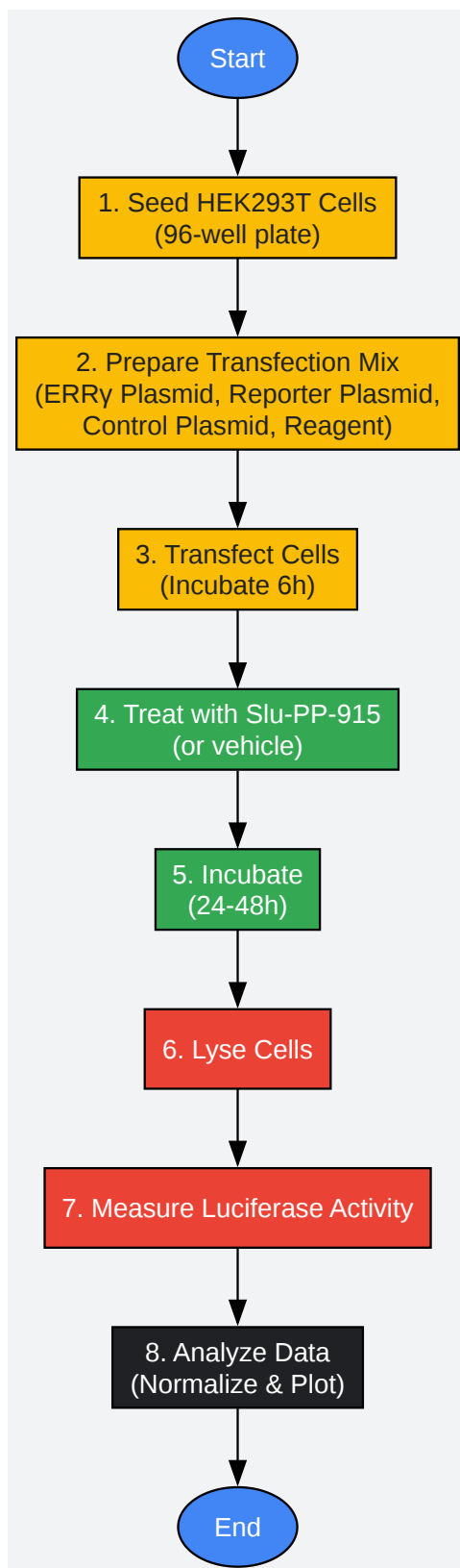
- 5 ng pRL-TK control plasmid
- In tube B, dilute 0.5 μ L of Lipofectamine 2000 in Opti-MEM.
- Combine the contents of tubes A and B, mix gently, and incubate at room temperature for 20 minutes.
- Add the transfection complex to each well containing cells.
- Compound Treatment:
 - After 6 hours of transfection, replace the medium with fresh DMEM containing 10% FBS.
 - Prepare serial dilutions of **Slu-PP-915** in DMSO and then dilute in culture medium to the final desired concentrations (e.g., 0.1 nM to 10 μ M). Include a DMSO-only vehicle control.
 - Add the **Slu-PP-915** dilutions to the appropriate wells.
- Luciferase Assay:
 - Incubate the cells for 24-48 hours at 37°C.
 - Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
 - Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
- Data Analysis:
 - Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency.
 - Plot the normalized luciferase activity against the log of the **Slu-PP-915** concentration to generate a dose-response curve and calculate the EC50 value.

Visualizations



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Caption: **Slu-PP-915** signaling pathway.



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